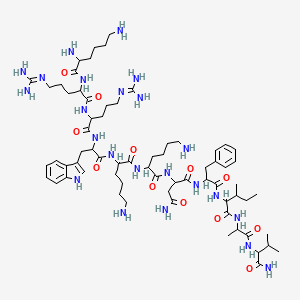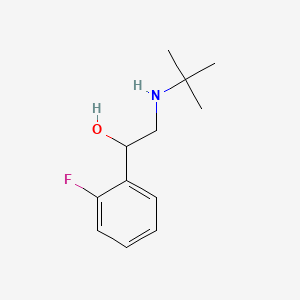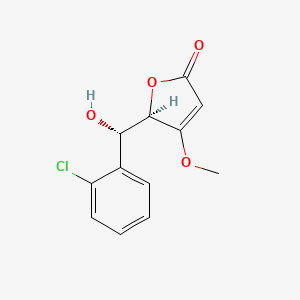
(+)-Losigamone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Losigamone is a chiral compound known for its potential therapeutic applications, particularly in the treatment of epilepsy. It is an enantiomer of losigamone, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its unique pharmacological properties and its ability to modulate neuronal activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Losigamone typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the key intermediate: This involves the reaction of a suitable precursor with reagents such as sodium hydride and alkyl halides under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound. This step often requires the use of strong acids or bases as catalysts.
Chiral Resolution: The racemic mixture of losigamone is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(+)-Losigamone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Research has shown its ability to modulate ion channels and neurotransmitter release, making it a candidate for studying neuronal activity.
Medicine: Its anticonvulsant properties have been explored for the treatment of epilepsy and other neurological disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical studies.
作用机制
The mechanism of action of (+)-Losigamone involves modulation of neuronal ion channels, particularly sodium and calcium channels. By inhibiting the excessive influx of these ions, it helps stabilize neuronal membranes and prevent abnormal electrical activity associated with seizures. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and contributing to its anticonvulsant effects.
相似化合物的比较
Similar Compounds
(-)-Losigamone: The enantiomer of (+)-Losigamone with similar but distinct pharmacological properties.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Phenytoin: A widely used antiepileptic drug that also modulates ion channels.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other anticonvulsants. Its ability to modulate multiple ion channels and enhance GABAergic activity sets it apart from other compounds in its class.
属性
分子式 |
C12H11ClO4 |
|---|---|
分子量 |
254.66 g/mol |
IUPAC 名称 |
(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m0/s1 |
InChI 键 |
ICDNYWJQGWNLFP-RYUDHWBXSA-N |
手性 SMILES |
COC1=CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2Cl)O |
规范 SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


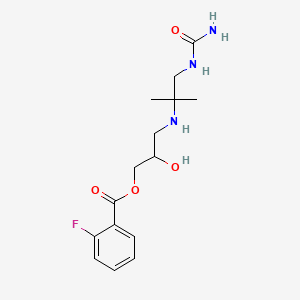
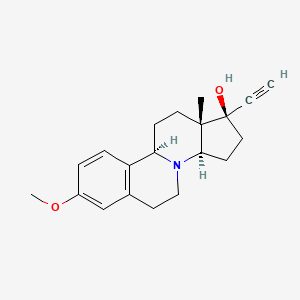


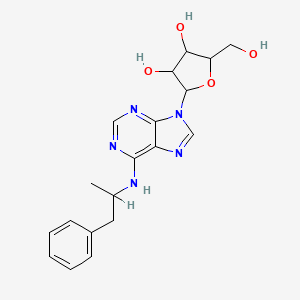
![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
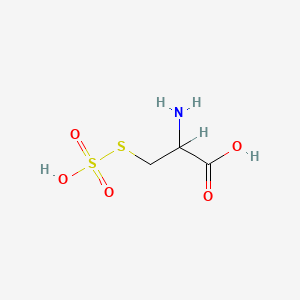
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

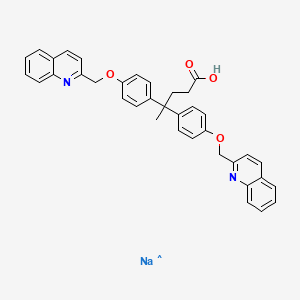
![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)
